Vitamin D3 butyrate

Vue d'ensemble

Description

Vitamin D3, also known as cholecalciferol, is a nutrient your body needs for building and maintaining healthy bones . It has anti-inflammatory, antioxidant, and neuroprotective properties that support immune health, muscle function, and brain cell activity . Butyrate, on the other hand, is a short-chain fatty acid that some types of bacteria in the colon generate when they digest fiber . It has a wide range of potential health benefits .

Synthesis Analysis

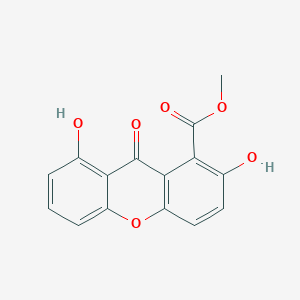

A highly efficient, two-stage, continuous-flow synthesis of vitamin D3 from provitamin D3 has been achieved . This process was conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . Microreactors allow a high photon flux and enable the harsh conditions .Molecular Structure Analysis

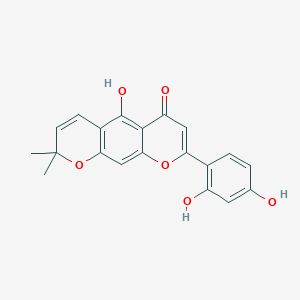

The systematic name of Vitamin D3 butyrate is (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatrien-3-butanoate . Its formula is C31H50O2 .Chemical Reactions Analysis

Liquid chromatography (LC), and to a lesser extent gas chromatography (GC), and mass spectrometry (MS) are the preferred analytical techniques for simultaneous measurement of multiple vitamin D metabolites . A stability-indicating HPLC–UV method for Vitamin D3 determination in solutions, nutritional supplements, and pharmaceuticals has been developed .Physical And Chemical Properties Analysis

Vitamin D3 is a unique fat-soluble vitamin because it can be obtained by endogenous synthesis . Its bioactive form calcitriol (1,25(OH)2-D3) plays an essential role in bone development and the homeostasis of calcium and phosphorus .Applications De Recherche Scientifique

1. Role in Cell Differentiation and Cancer Therapy

Vitamin D3 butyrate plays a significant role in cell differentiation and cancer therapy. Research has shown that butyrate, in combination with 1,25-dihydroxyvitamin D3, produces a synergistic effect on cell differentiation in human colon cancer cells, suggesting potential therapeutic applications for colon cancer treatment (Gaschott et al., 2001). Another study found that butyrate-induced upregulation of vitamin D receptors (VDR) could lead to the differentiation and cell cycle arrest of colon cancer cells (Gaschott & Stein, 2003).

2. Impact on Innate Immunity and Infections

The combination of butyrate and active vitamin D3 has shown beneficial effects in the context of innate immunity, especially in combating infections like Salmonella colitis. Studies have highlighted the role of vitamin D3 butyrate in enhancing cecal cytokines and antimicrobial peptides expression, thereby reducing the invasion of Salmonella in colitis models (Huang & Huang, 2023). Another aspect explored is the induction of human cathelicidin LL-37, a peptide with anti-infective properties, by butyrate and vitamin D3, which presents a novel avenue for treating infections (Does et al., 2012).

3. Synergistic Effects in Various Health Conditions

The synergistic effects of vitamin D3 butyrate have been observed in various health conditions. For instance, in pulmonary tuberculosis, adjunct therapy with vitamin D3 showed enhanced recovery in patients, suggesting its potential in host-directed therapy for TB (Mily et al., 2015). Additionally, the combination of vitamin D3 and butyrate in osteosarcoma cells augmented the effects of the hormone in inhibiting growth and inducing cell differentiation (Yoneda et al., 1984).

4. Potential in Treating Skin Conditions

Vitamin D3 butyrate has potential applications in treating skin conditions such as psoriasis and palmoplantar pustulosis. Research indicates that the combination of vitamin D3 and corticosteroid ointments could be more effective in treating these conditions compared to monotherapy (Baadsgaard et al., 1995; Muro et al., 2016).

Mécanisme D'action

Safety and Hazards

Vitamin D3 is generally safe, but toxicity can occur with excessive intake . The main consequence of vitamin D toxicity is a buildup of calcium in your blood (hypercalcemia), which can cause nausea and vomiting, weakness, and frequent urination . Vitamin D toxicity might progress to bone pain and kidney problems, such as the formation of calcium stones .

Orientations Futures

There is growing interest in the potential role of Vitamin D3 in several extra-skeletal diseases, including some types of cancer, allergic diseases, cardiovascular diseases, diabetes, etc . Future research directions may focus on the role of Vitamin D3 in these conditions and the potential benefits of Vitamin D3 supplementation .

Propriétés

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O2/c1-7-10-30(32)33-27-17-14-23(4)26(21-27)16-15-25-13-9-20-31(6)28(18-19-29(25)31)24(5)12-8-11-22(2)3/h15-16,22,24,27-29H,4,7-14,17-21H2,1-3,5-6H3/b25-15+,26-16-/t24-,27+,28-,29+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUDUVNKJWQDFG-BXWGOXEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201174670 | |

| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin D3 butyrate | |

CAS RN |

31316-20-8 | |

| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31316-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin D3 butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031316208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that vitamin D3 and butyrate can induce CAMP gene expression. What are the implications of this finding for potential therapeutic applications?

A1: [] This research highlights the potential of vitamin D3 and butyrate as agents for boosting the innate immune response. Increased CAMP gene expression leads to higher levels of the antimicrobial peptide CAMP/hCAP18/LL-37, which plays a crucial role in defending against microbes. This finding is particularly relevant in the face of rising drug-resistant bacteria, where stimulating the body's natural defenses offers a promising alternative to traditional antibiotics. Further research is needed to explore targeted applications, delivery mechanisms, and potential synergistic effects with other antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

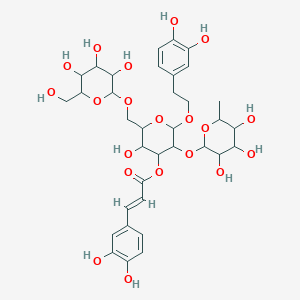

![10,13-Dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1255643.png)

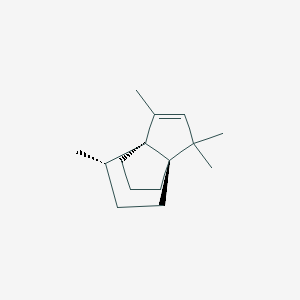

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1255651.png)

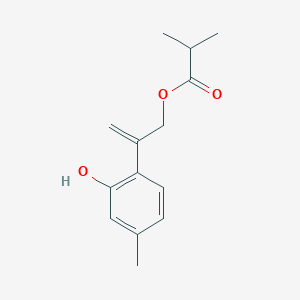

![(Z)-7-[(1S,4R,5R,6S)-6-[(E,3R)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1255654.png)

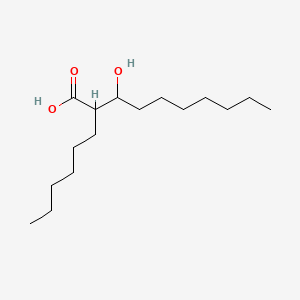

![[(1R,2S,3S,4R,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate](/img/structure/B1255658.png)